molecular formula C17H18FNO3 B6375295 4-(4-BOC-Aminophenyl)-2-fluorophenol, 95% CAS No. 1261918-81-3

4-(4-BOC-Aminophenyl)-2-fluorophenol, 95%

Cat. No. B6375295
CAS RN: 1261918-81-3
M. Wt: 303.33 g/mol
InChI Key: ZZQPMXQFWLAOQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-BOC-Aminophenyl)-2-fluorophenol (4-BOC-APF) is an important starting material used in the synthesis of a variety of organic compounds. It is a white crystalline solid with a molecular weight of 253.26 g/mol and a melting point of 114°C. 4-BOC-APF is a versatile building block for the synthesis of other compounds due to its stability and reactivity. It has a wide range of applications in organic synthesis, pharmaceuticals, and biochemistry.

Scientific Research Applications

4-(4-BOC-Aminophenyl)-2-fluorophenol, 95% is used in a variety of scientific research applications. It is used as a starting material for the synthesis of drugs, such as antifungal agents, antiviral agents, and antibiotics. It is also used in the synthesis of fluorescent molecules, which are used in imaging techniques. In addition, 4-(4-BOC-Aminophenyl)-2-fluorophenol, 95% is used in the synthesis of peptides, which are important for studying protein-protein interactions.

Mechanism of Action

The mechanism of action of 4-(4-BOC-Aminophenyl)-2-fluorophenol, 95% is dependent on its application. In the synthesis of drugs, 4-(4-BOC-Aminophenyl)-2-fluorophenol, 95% acts as a coupling agent, forming covalent bonds between the drug molecules. In the synthesis of fluorescent molecules, 4-(4-BOC-Aminophenyl)-2-fluorophenol, 95% acts as a fluorophore, absorbing light energy and emitting light at a different wavelength. In the synthesis of peptides, 4-(4-BOC-Aminophenyl)-2-fluorophenol, 95% acts as a linker, connecting the amino acid residues in the peptide.
Biochemical and Physiological Effects
4-(4-BOC-Aminophenyl)-2-fluorophenol, 95% is not known to have any direct biochemical or physiological effects. However, the compounds that are synthesized from 4-(4-BOC-Aminophenyl)-2-fluorophenol, 95% may have biochemical and physiological effects. For example, the drugs that are synthesized from 4-(4-BOC-Aminophenyl)-2-fluorophenol, 95% may have therapeutic effects, while the fluorescent molecules that are synthesized from 4-(4-BOC-Aminophenyl)-2-fluorophenol, 95% may be used to study biochemical processes.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(4-BOC-Aminophenyl)-2-fluorophenol, 95% in lab experiments is its stability and reactivity. It is a versatile building block that can be used to synthesize a variety of compounds. In addition, it is relatively inexpensive and easy to obtain. The main limitation of using 4-(4-BOC-Aminophenyl)-2-fluorophenol, 95% in lab experiments is its toxicity. It should be handled with caution and protective equipment should be worn when working with it.

Future Directions

The future directions for 4-(4-BOC-Aminophenyl)-2-fluorophenol, 95% include the development of new synthetic methods, the exploration of its use in drug delivery systems, and the development of new drug molecules. In addition, 4-(4-BOC-Aminophenyl)-2-fluorophenol, 95% could be used in the synthesis of new fluorescent molecules for imaging techniques and in the synthesis of new peptides for studying protein-protein interactions. Finally, 4-(4-BOC-Aminophenyl)-2-fluorophenol, 95% could be used in the synthesis of new materials with unique properties, such as conductive polymers and nanomaterials.

Synthesis Methods

4-(4-BOC-Aminophenyl)-2-fluorophenol, 95% can be synthesized from 4-bromoacetophenone and 2-fluorophenol in a three-step process. In the first step, 4-bromoacetophenone is reacted with 2-fluorophenol in the presence of a base to form 4-(4-bromoacetophenonyl)-2-fluorophenol. In the second step, 4-(4-bromoacetophenonyl)-2-fluorophenol is reacted with diisopropyl ethyl amine in the presence of a base to form 4-(4-bromoacetamidophenyl)-2-fluorophenol. In the third and final step, 4-(4-bromoacetamidophenyl)-2-fluorophenol is reacted with BOC anhydride to form 4-(4-BOC-aminophenyl)-2-fluorophenol.

properties

IUPAC Name

tert-butyl N-[4-(3-fluoro-4-hydroxyphenyl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO3/c1-17(2,3)22-16(21)19-13-7-4-11(5-8-13)12-6-9-15(20)14(18)10-12/h4-10,20H,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZQPMXQFWLAOQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=C(C=C2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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